molecular formula C8H5F2NO4 B3307221 2-(3,5-Difluoro-4-nitrophenyl)acetic acid CAS No. 932373-91-6

2-(3,5-Difluoro-4-nitrophenyl)acetic acid

Cat. No. B3307221
Key on ui cas rn: 932373-91-6
M. Wt: 217.13 g/mol
InChI Key: XGLFBUVWWKDQKP-UHFFFAOYSA-N
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Patent
US09388136B2

Procedure details

Trifluoroacetic acid (150 mL) was added dropwise over 20 minutes to a cold (0° C.) solution of tert-butyl (3,5-difluoro-4-nitrophenyl)acetate (83.33 g, 305 mmol) in DCM (300 mL). On completion of the addition, the reaction mixture was allowed to warm to room temperature and stirred for 3 hours. The reaction mixture was concentrated under reduced pressure to leave a sticky brown solid. Trituration with heptanes afforded the title compound as a yellow solid (53.29 g, 67% yield over two steps).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
83.33 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[F:8][C:9]1[CH:10]=[C:11]([CH2:19][C:20]([O:22]C(C)(C)C)=[O:21])[CH:12]=[C:13]([F:18])[C:14]=1[N+:15]([O-:17])=[O:16]>C(Cl)Cl>[F:8][C:9]1[CH:10]=[C:11]([CH2:19][C:20]([OH:22])=[O:21])[CH:12]=[C:13]([F:18])[C:14]=1[N+:15]([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
83.33 g
Type
reactant
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)OC(C)(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On completion of the addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a sticky brown solid

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Name
Type
product
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])F)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 53.29 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 80.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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